(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
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Overview
Description
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzodioxole ring, a nitrophenyl group, a trifluoromethylphenyl group, and a thiazole ring
Preparation Methods
The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves multiple steps and the use of various reagents and catalysts. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thiourea derivative and an α-haloketone.
Coupling Reactions: The final compound can be obtained through a series of coupling reactions involving the benzodioxole, nitrophenyl, and trifluoromethylphenyl groups.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and thiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethylphenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper iodide), and specific temperature and pressure conditions. Major products formed from these reactions include various derivatives with modified functional groups.
Scientific Research Applications
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-NITROPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be compared with similar compounds, such as:
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Thiazole Derivatives: Thiazole derivatives are known for their antimicrobial and anticancer activities.
Benzodioxole Derivatives: Benzodioxole derivatives have been studied for their potential as enzyme inhibitors and therapeutic agents.
Properties
Molecular Formula |
C24H16F3N3O4S |
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Molecular Weight |
499.5g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H16F3N3O4S/c25-24(26,27)17-4-2-5-18(11-17)28-23-29(12-15-7-8-21-22(9-15)34-14-33-21)20(13-35-23)16-3-1-6-19(10-16)30(31)32/h1-11,13H,12,14H2 |
InChI Key |
RGNPUDRARNLHNA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CSC3=NC4=CC=CC(=C4)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CSC3=NC4=CC=CC(=C4)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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